1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
Overview
Description
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is an organic compound with the molecular formula C13H7BrCl3NO2 It is characterized by the presence of a bromobenzoyl group attached to a pyrrole ring, which is further connected to a trichloroethanone moiety
Preparation Methods
The synthesis of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The initial step involves the acylation of bromobenzene with an appropriate acylating agent, such as succinic anhydride, in the presence of a catalyst like anhydrous aluminum chloride.
Cyclization to Form the Pyrrole Ring: The bromobenzoyl intermediate is then subjected to cyclization reactions to form the pyrrole ring.
Chemical Reactions Analysis
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Scientific Research Applications
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone can be compared with other similar compounds, such as:
1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone: This compound has a chlorine atom instead of a bromine atom in the benzoyl group, which may result in different reactivity and biological activity.
1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
1-[4-(2-iodobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone: The iodine atom can enhance the compound’s reactivity and may lead to different applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO2/c14-9-4-2-1-3-8(9)11(19)7-5-10(18-6-7)12(20)13(15,16)17/h1-6,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGWSBOWGUQGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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